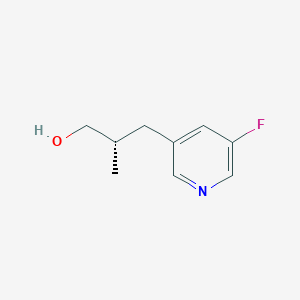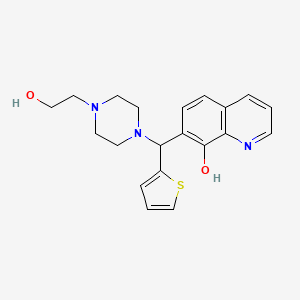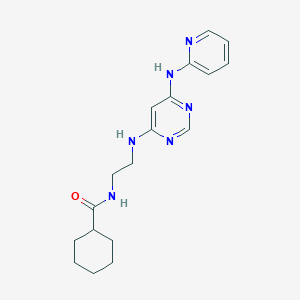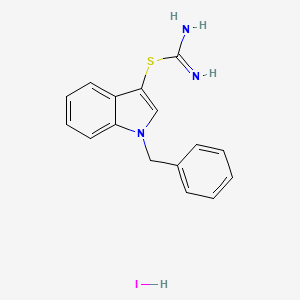![molecular formula C16H14N4O2S B2841406 3-{[4-苯基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}丙酸 CAS No. 690249-41-3](/img/structure/B2841406.png)
3-{[4-苯基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been prepared by reaction of CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions . Another related compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, was synthesized by refluxing a mixture of isonicotinohydrazide and isothiocyanatobenzene in ethanol, followed by a reaction with NaOH .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile has been reported . The structure of mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand has also been investigated .科学研究应用
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have utilized 3-(4-pyridyl)propionic acid as a ligand to construct MOFs. For instance, in a study by Gong et al., the compound was employed to synthesize ZnL₂·2H₂O, CdL₂(H₂O)₂·8H₂O, and ML₂(H₂O)·H₂O (M = Co, Ni) complexes. These MOFs exhibited distinct topologies and interpenetration patterns, with potential applications in gas storage, catalysis, and drug delivery .
EGFR Kinase Inhibition
In silico design and synthesis of derivatives based on 3-(4-pyridyl)propionic acid led to the discovery of novel compounds with EGFR kinase inhibitory activity. These derivatives were evaluated for their anticancer potential against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumors (A549), colon cancer (HCT-116), and cervical cancer (SiHa). The compound’s ability to inhibit EGFR kinase activity suggests its potential as an anticancer agent .
Coordination Polymers
3-(4-Pyridyl)propionic acid has been employed in the preparation of coordination polymers. For example, it reacts with metal salts (AgNO₃, Cu(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O) to form coordination polymers such as [Zn(PPA)₂(H₂O)₂]ₙ and [Cd(PPA)₂]ₙ. These materials exhibit interesting structural features and may find applications in areas like catalysis and materials science .
AchE Inhibition
A newly synthesized pyrazoline derivative containing 3-(4-pyridyl)propionic acid demonstrated significant inhibition of acetylcholinesterase (AchE) levels. AchE plays a crucial role in neurotransmission, and its inhibition is relevant in neurodegenerative diseases. The compound’s potential as an AchE inhibitor warrants further investigation for therapeutic applications .
Biological Activity Studies
Researchers have explored the biological activities of 3-(4-pyridyl)propionic acid and its derivatives. These studies include investigations into its effects on enzyme activity, cell proliferation, and potential therapeutic applications. The compound’s diverse biological properties make it an intriguing subject for further research .
安全和危害
未来方向
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its target, the EGFR kinase, by inhibiting its activity . This inhibition occurs at a concentration of 2.05µM
Biochemical Pathways
The inhibition of EGFR kinase can affect multiple biochemical pathways. EGFR is known to activate several downstream pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell survival, proliferation, and differentiation . Therefore, the inhibition of EGFR kinase by this compound could potentially disrupt these pathways, leading to altered cellular functions.
Result of Action
The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . This suggests that the compound could potentially be effective in inhibiting the growth of certain types of cancer cells.
属性
IUPAC Name |
3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(22)8-11-23-16-19-18-15(12-6-9-17-10-7-12)20(16)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIYAZWNQIINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)
![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)


